![molecular formula C23H33NO B14149229 N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide CAS No. 890096-16-9](/img/structure/B14149229.png)
N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is a synthetic organic compound that features an adamantane moiety. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These properties make them valuable in various fields, including medicinal chemistry, materials science, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylacetic acid, which undergoes acylation in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . This intermediate is then subjected to further reactions to introduce the ethyl, methyl, and phenyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve catalytic hydrogenation and dehydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring the high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the phenyl and butanamide groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability. This property is particularly valuable in drug delivery systems, where the compound can facilitate the transport of therapeutic agents to target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine, used for treating influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is unique due to its specific structural features, which include the combination of an adamantane moiety with a butanamide group. This combination imparts unique chemical and physical properties, making it distinct from other adamantane derivatives .
Eigenschaften
CAS-Nummer |
890096-16-9 |
|---|---|
Molekularformel |
C23H33NO |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide |
InChI |
InChI=1S/C23H33NO/c1-15(2)21(20-7-5-4-6-8-20)22(25)24-16(3)23-12-17-9-18(13-23)11-19(10-17)14-23/h4-8,15-19,21H,9-14H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
OQWGLWCRYXDABC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)

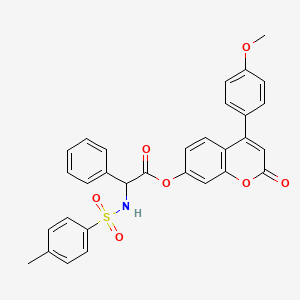
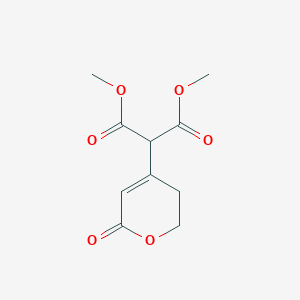
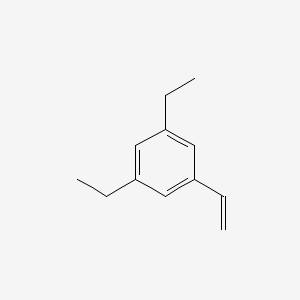
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)

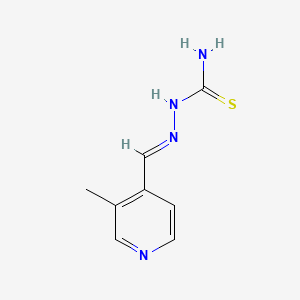
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
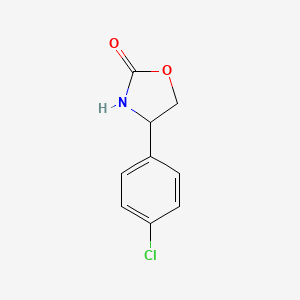
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)

